4-Formylphenyl 4-(acetylamino)benzenesulfonate
Description
4-Formylphenyl 4-(acetylamino)benzenesulfonate is a sulfonate ester characterized by a formyl group (-CHO) on the phenyl ring and an acetylamino (-NHCOCH3) substituent on the benzenesulfonate moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and bioactive agents. Its structure enables reactivity at the formyl group for further derivatization, while the sulfonate and acetylamino groups contribute to solubility and molecular recognition in biological systems .
Properties
IUPAC Name |
(4-formylphenyl) 4-acetamidobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-11(18)16-13-4-8-15(9-5-13)22(19,20)21-14-6-2-12(10-17)3-7-14/h2-10H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDZRORFHYYPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 4-(acetylamino)benzenesulfonate typically involves a multi-step process. One common method includes the following steps:
Formation of 4-Formylphenylboronic Acid: This is achieved by reacting 4-bromobenzaldehyde with tri-n-butyl borate in the presence of a Grignard reagent.
Coupling Reaction: The 4-formylphenylboronic acid is then coupled with 4-(acetylamino)benzenesulfonyl chloride using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts and continuous flow reactors to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Formylphenyl 4-(acetylamino)benzenesulfonic acid.
Reduction: 4-Hydroxymethylphenyl 4-(acetylamino)benzenesulfonate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl 4-(acetylamino)benzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetylamino group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects. The sulfonate group enhances the compound’s solubility and stability in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Key Observations :
- Halogenation (e.g., Br, I in ) increases molecular weight and may enhance binding to hydrophobic pockets in proteins.
- Alkoxy groups (e.g., ethoxy in ) modulate electronic effects and solubility.
Physicochemical Properties
Thermal and Solubility Profiles
- This compound: Predicted density ~1.4 g/cm³ (similar to ). The formyl group increases polarity, enhancing solubility in polar aprotic solvents.
- 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl analog : Boiling point 634.7±55.0 °C (predicted), reflecting thermal stability due to aromatic stacking .
- 4-Formylphenyl methanesulfonate : Lower molecular weight (200.21 vs. 347.34) correlates with higher volatility and simpler purification .
Spectroscopic Data
- 13C-NMR: Acetylamino carbonyl resonates at δ 169–170 ppm (e.g., δ 169.54 in compound 17, ).
- FTIR : Sulfonate S=O stretches appear at 1162–1315 cm⁻¹, while CONH absorbs near 1682 cm⁻¹ ().
Common Routes
- Sulfonylation: Reacting phenolic derivatives (e.g., 4-formylphenol) with sulfonyl chlorides (e.g., 4-(acetylamino)benzenesulfonyl chloride) under basic conditions (e.g., DIPEA, ).
- Halogenation : Post-synthetic introduction of Br or I via electrophilic substitution (e.g., ).
Yield Optimization
- Yields for hydrazide derivatives (e.g., compound 12 in ) reach 83% under mild conditions (rt, 16 h).
- Heterocyclic extensions (e.g., thienyl-pyrimidinyl in ) require multi-step protocols but achieve high purity via crystallization.
Antitubercular and Antimicrobial Activity
- Sulfonamide analogs (e.g., compound 17 in ) show antitubercular activity (MIC ≤ 1 µg/mL), attributed to sulfonate-enzyme interactions.
- Hydrazide derivatives (e.g., compound 18 in ) exhibit enhanced bioavailability due to hydrogen bonding from -NH groups.
Enzyme Inhibition
- The acetylamino group in 4-(acetylamino)benzenesulfonates acts as a hydrogen-bond donor/aceptor, critical for inhibiting transglutaminase TG2 (IC50 ~50 nM for compound 18 in ).
Biological Activity
4-Formylphenyl 4-(acetylamino)benzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H15N1O4S1
- Molecular Weight : 305.35 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing enzymatic pathways and cellular processes. The sulfonate group enhances solubility in aqueous environments, facilitating interactions with polar biomolecules.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting the proliferation of certain cancer cells.
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound might exhibit similar effects against pathogenic microorganisms.
Antitumor Activity
Recent studies have indicated that derivatives of sulfonate esters, including those related to this compound, exhibit promising antitumor activity. For instance, a study reported that several sulfonate ester-based heterocycles demonstrated significant cytotoxicity against various cancer cell lines .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HeLa | 5.0 | High |
| Compound B | MCF-7 | 3.5 | Moderate |
| Compound C | A549 | 1.2 | Very High |
Antibacterial and Antifungal Properties
A comparative analysis of similar compounds showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, benzyl bromide derivatives exhibited strong antibacterial effects, which may extend to sulfonate derivatives like this compound .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 5 µg/mL |
| C. albicans | 15 µg/mL |
Case Study 1: Antitumor Efficacy
In a controlled study involving various sulfonate derivatives, researchers found that the introduction of an acetylamino group significantly increased the cytotoxicity against HeLa cells compared to non-acetylated counterparts. The study utilized various concentrations to determine IC50 values, confirming the potential of acetylated compounds in cancer therapy.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using disk diffusion methods against clinical strains of bacteria and fungi. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to standard antibiotics, suggesting a viable alternative for treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
